Product packaging for (6-Bromo-4-iodopyridin-2-YL)methylamine(Cat. No.:CAS No. 1393554-96-5)

(6-Bromo-4-iodopyridin-2-YL)methylamine

Cat. No.: B14863307
CAS No.: 1393554-96-5
M. Wt: 312.93 g/mol
InChI Key: FVGYWYWCMYVBGA-UHFFFAOYSA-N
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Description

(6-Bromo-4-iodopyridin-2-YL)methylamine is a valuable pyridine-based chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research . This compound is strategically functionalized with bromo and iodo substituents, making it a versatile building block for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, to create more complex structures . Its primary research value lies in the synthesis of novel therapeutic agents, particularly as a key scaffold in the development of potent protein kinase modulators . Specifically, derivatives of this amine have been investigated as cyclin-dependent kinase 9 (CDK9) inhibitors , a target of significant interest in oncology for the development of anti-proliferative and anti-cancer drugs . The mechanism of action for its derivative compounds typically involves modulating kinase signaling pathways that are crucial for cell cycle regulation and transcription, thereby inducing apoptosis in malignant cells . Research indicates its application in probing diseases mediated by kinase activity, including various solid tumors and hematological cancers . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrIN2 B14863307 (6-Bromo-4-iodopyridin-2-YL)methylamine CAS No. 1393554-96-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1393554-96-5

Molecular Formula

C6H6BrIN2

Molecular Weight

312.93 g/mol

IUPAC Name

(6-bromo-4-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C6H6BrIN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H,3,9H2

InChI Key

FVGYWYWCMYVBGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)Br)I

Origin of Product

United States

Reactivity and Chemoselective Transformations of 6 Bromo 4 Iodopyridin 2 Yl Methylamine Scaffolds

Differential Reactivity of Halogen Substituents on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2 and 6) and para (4) to the nitrogen atom. uoanbar.edu.iqquimicaorganica.org In (6-Bromo-4-iodopyridin-2-YL)methylamine, both the C4 and C6 positions are activated, leading to competitive reactivity between the iodine and bromine substituents.

Relative Reactivity of Bromine versus Iodine in Nucleophilic Substitution

In the context of nucleophilic aromatic substitution (SNAr), the reactivity of halogens as leaving groups does not always follow a simple trend. For many activated aryl halides, the order of reactivity is F > Cl ≈ Br > I, an observation known as the "element effect". nih.gov This is often attributed to the rate-determining step being the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. nih.gov

However, the leaving group's ability to depart is also crucial, which is influenced by the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion. The C-I bond is significantly weaker than the C-Br bond, and the iodide ion is a more stable leaving group than bromide. libretexts.org In reactions where the C-X bond cleavage is more significant in the rate-determining step, the reactivity order can shift to I > Br > Cl > F. For pyridinium (B92312) compounds, studies have shown that the reactivity of 2-halo substituents with piperidine (B6355638) follows the order 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating a complex mechanism where the initial nucleophilic addition may not be the sole rate-controlling step. nih.gov

In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the reactivity order is more consistently I > Br > Cl. This is due to the greater ease of oxidative addition of the catalyst into the weaker C-I bond compared to the C-Br bond. Therefore, for this compound, one can predict that palladium-catalyzed cross-coupling reactions would occur selectively at the C4-I position under carefully controlled conditions.

PropertyC-Br BondC-I Bond
Average Bond Energy (kJ/mol) ~285~213
Electronegativity of Halogen 2.962.66
Polarizability of Halogen (ų) 4.777.10
Typical Reactivity in Cross-Coupling LowerHigher
Leaving Group Ability in SNAr GoodBetter

This table presents a comparison of key properties of Carbon-Bromine and Carbon-Iodine bonds relevant to their reactivity on an aromatic ring.

Chemo- and Regioselective Functionalization of Polyhalogenated Pyridines

The selective functionalization of polyhalogenated pyridines is a critical strategy for building molecular complexity. nih.gov The regioselectivity of these reactions is dictated by the positions of the halogens relative to the ring nitrogen. The C2, C4, and C6 positions are electronically activated toward nucleophilic attack. uoanbar.edu.iq

For the this compound scaffold, a nucleophile could theoretically attack either the C4 or C6 position. The outcome of such a reaction depends on a delicate balance of factors including the nature of the nucleophile, the solvent, temperature, and whether the reaction is kinetically or thermodynamically controlled. For example, highly efficient and selective amination of polyhalogenated pyridines has been achieved using base-promoted methods, often showing a preference for the ortho position. nih.gov It is also possible to achieve selective functionalization at the C4 position. nih.govresearchgate.net Directed metalation or halogen-metal exchange offers another powerful tool for regioselective functionalization, though it can be influenced by the directing capabilities of existing substituents. znaturforsch.com

Table of Potential Selective Reactions:

Reaction TypeFavored PositionRationale
Suzuki or Sonogashira Coupling C4 (Iodo)Lower C-I bond energy facilitates faster oxidative addition of the Pd(0) catalyst.
Nucleophilic Aromatic Substitution (SNAr) C4 or C6Highly dependent on reaction conditions and nucleophile; both positions are activated. The C4 position is generally more reactive in 4-halopyridines than the C2 position in 2-halopyridines. uoanbar.edu.iq
Lithium-Halogen Exchange C4 (Iodo)Typically occurs faster with iodides than bromides at low temperatures.

This interactive table outlines predictable outcomes for the chemoselective functionalization of the this compound scaffold based on common reaction types.

Influence of Electronic and Steric Factors on Halogen Reactivity

The reactivity of the halogen substituents is governed by a combination of electronic and steric effects.

Electronic Effects : The primary electronic effect is the electron-withdrawing nature of the pyridine nitrogen, which reduces electron density at the C2, C4, and C6 positions, making them electrophilic and thus susceptible to nucleophilic attack. uoanbar.edu.iqquimicaorganica.org The halogens themselves also exert electronic influence through two opposing effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The greater electronegativity of bromine compared to iodine gives it a stronger inductive effect. Conversely, iodine is more polarizable, which can be a factor in certain interactions, such as halogen bonding. acs.org

Steric Factors : The aminomethyl group at the C2 position introduces steric hindrance that can influence the reactivity of the adjacent C6-bromo group. Nucleophiles or catalyst complexes may find it sterically more challenging to approach the C6 position compared to the more accessible C4 position. This steric congestion can be exploited to enhance the selectivity of reactions at the C4-iodo position. Studies on substituted pyridines have shown that steric interactions can significantly affect reactivity, for instance, by influencing the departure of a leaving group. nih.gov

Chemical Transformations Involving the Aminomethyl Group

The aminomethyl moiety at the C2 position is a versatile functional handle, providing a site for a wide range of chemical modifications distinct from the reactions on the pyridine ring itself.

Nucleophilic Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. masterorganicchemistry.com This nucleophilicity allows for a variety of classical amine reactions. The reactivity of this group is generally higher than that of the pyridine ring nitrogen, which has its lone pair in an sp² orbital, contributing less to nucleophilic reactions at the nitrogen atom itself.

Common reactions exploiting the nucleophilicity of the aminomethyl group include:

Acylation : Reaction with acyl chlorides or anhydrides to form stable amides.

Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation : Reaction with alkyl halides to yield secondary and tertiary amines, although over-alkylation can be an issue.

Reductive Amination : Condensation with aldehydes or ketones to form an imine (Schiff base), which can then be reduced to a secondary or tertiary amine.

Michael Addition : Addition to α,β-unsaturated carbonyl compounds.

The basicity of the aminomethyl group can lead to side reactions, particularly elimination when reacting with sterically hindered alkyl halides. masterorganicchemistry.com

Derivatization and Functionalization of the Aminomethyl Moiety

The primary amine serves as a key point for derivatization, enabling the synthesis of a diverse library of compounds from the this compound scaffold. This functionalization is crucial for modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, and biological activity.

Derivatization strategies can be used to introduce a vast array of functional groups. For example, the amine can be used as a handle in peptide coupling reactions to attach amino acids or peptides. acs.org It can also be converted into other functional groups, such as an isocyanate or an isothiocyanate, for further reaction. The development of methods for synthesizing aminomethyl pyridines highlights their importance as building blocks in medicinal chemistry and materials science. google.comrsc.org By combining the selective functionalization of the halogen atoms with the derivatization of the aminomethyl group, a highly convergent and modular approach to complex substituted pyridines can be achieved.

Interplay of Diverse Functional Groups: Strategic Considerations for Multi-Step Syntheses

The this compound scaffold is a highly functionalized heterocyclic compound offering multiple reactive sites. Its synthetic utility lies in the differential reactivity of the iodo, bromo, and methylamine (B109427) functionalities. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in typical transition-metal-catalyzed cross-coupling reactions, a distinction that forms the cornerstone of its chemoselective transformations. The presence of the nucleophilic methylamine group adds another layer of complexity and opportunity, necessitating careful planning in multi-step synthetic sequences.

Designing Sequential Reactions for Targeted Transformations

The predictable hierarchy of halide reactivity (C-I > C-Br) is the key to designing sequential functionalization strategies for the this compound core. This allows for the stepwise introduction of different substituents at the C4 and C6 positions of the pyridine ring.

A typical synthetic sequence involves an initial palladium-catalyzed cross-coupling reaction that selectively targets the more labile C4-iodine bond under relatively mild conditions. After the first coupling, the less reactive C6-bromine bond remains intact, available for a subsequent, distinct transformation under more forcing conditions or with a different catalytic system. This stepwise approach enables the construction of unsymmetrically substituted 2,4,6-trisubstituted pyridine derivatives, which would be challenging to prepare otherwise.

For example, a Suzuki-Miyaura coupling can be performed first at the C4 position, followed by a Buchwald-Hartwig amination at the C6 position. This strategy relies on the careful selection of catalysts, ligands, and reaction conditions to ensure high selectivity at each step. The sequence of reactions is critical; reversing the order would be synthetically unfeasible due to the higher energy required to activate the C-Br bond.

Table 1: Hypothetical Sequential Cross-Coupling Reactions

StepTarget PositionReaction TypeTypical ReagentsRationale
1C4-IodoSuzuki-Miyaura CouplingAr-B(OH)₂, Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Higher reactivity of the C-I bond allows for selective functionalization under mild conditions.
2C6-BromoBuchwald-Hartwig AminationR₂NH, Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)The less reactive C-Br bond is targeted in a second, distinct coupling reaction.

Catalytic Activation and Directed Functionalization of the this compound Core

Catalytic methods are paramount for the selective functionalization of the dihalogenated pyridine core. Transition metal catalysis, particularly with palladium, allows for the precise and efficient formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

Site-Selective Catalysis for C-X (X=C, N, O, S) Bond Formation

The differential reactivity between the C4-I and C6-Br bonds is the foundation for site-selective catalysis. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bonds), Buchwald-Hartwig (for C-N and C-O bonds), and related thiolations (for C-S bonds), can be tuned to proceed with high chemoselectivity. nih.govresearchgate.net

Typically, reactions at the C4-iodo position can be achieved under milder conditions (e.g., lower temperatures, less activating ligands) compared to those required for the C6-bromo position. This allows for a two-step, one-pot or sequential approach where the first coupling partner is added and reacted at a lower temperature to functionalize the C4 position, followed by the addition of a second coupling partner and an increase in temperature or change of ligand to functionalize the C6 position. The development of metal-free oxidative C-N bond formation techniques, often using hypervalent iodine reagents, presents an alternative pathway, though selectivity on a dihalo-substrate would need careful evaluation. rsc.org

Table 2: Site-Selective C-X Bond Forming Reactions

Bond TypeReaction NameSelective TargetTypical Catalyst/Ligand SystemReference Principle
C-CSuzuki-MiyauraC4-Iodo (preferentially)Pd(OAc)₂ or Pd(PPh₃)₄ / PPh₃Formation of biaryl compounds. nih.gov
C-NBuchwald-Hartwig AminationC4-Iodo or C6-BromoPd₂(dba)₃ / Xantphos or BINAPSynthesis of arylamines. researchgate.netbeilstein-journals.org
C-OBuchwald-Hartwig EtherificationC4-Iodo or C6-BromoPd(OAc)₂ / bulky phosphine (B1218219) ligandsFormation of diaryl ethers. beilstein-journals.org
C-SPalladium-catalyzed ThiolationC4-Iodo (preferentially)Pd(dba)₂ / XantphosSynthesis of aryl thioethers. researchgate.net

Ligand Design and its Role in Controlling Reaction Outcomes

The ligand coordinated to the palladium center plays a decisive role in controlling the catalyst's activity and selectivity. researchgate.net The electronic and steric properties of the ligand directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination. youtube.com

For the selective functionalization of the this compound scaffold, ligand choice is critical:

Modulating Reactivity: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can enhance the rate of oxidative addition, enabling the activation of the less reactive C-Br bond at lower temperatures than would otherwise be possible.

Enhancing Selectivity: In some cases, specific ligands can invert the expected reactivity order or enhance the selectivity for one halide over the other. For instance, certain N-heterocyclic carbene (NHC) ligands might offer different selectivity profiles compared to traditional phosphine ligands. youtube.com

Stabilizing Catalytic Species: The pyridine nitrogen itself can coordinate to the palladium center, leading to catalyst deactivation. Well-designed ligands can sterically shield the metal center or bind more strongly, preventing this inhibitory interaction and promoting a successful catalytic turnover. nih.govnih.gov

The rational design of ligands and precatalysts continues to be a major area of research, aiming to develop more active, stable, and selective catalytic systems for challenging substrates like poly-functionalized pyridines. youtube.com

Table 3: Influence of Ligand Type on Reaction Outcome

Ligand ClassExampleKey CharacteristicsTypical Application/Effect
Monodentate PhosphinesTriphenylphosphine (PPh₃)Less bulky, moderate electron donor.Standard Suzuki couplings, often selective for C-I over C-Br.
Bulky, Electron-Rich PhosphinesXPhos, SPhosSterically demanding, strong electron donors.Facilitates activation of C-Br bonds; used for challenging Buchwald-Hartwig aminations. researchgate.net
Bidentate (Chelating) PhosphinesXantphos, BINAPDefined bite angle, provides catalyst stability.Often improves yields and selectivity in a variety of cross-coupling reactions. beilstein-journals.org
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong sigma-donors, sterically tunable.Highly active catalysts, can offer alternative selectivity. youtube.com

Theoretical and Computational Investigations of 6 Bromo 4 Iodopyridin 2 Yl Methylamine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of (6-Bromo-4-iodopyridin-2-YL)methylamine. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, alongside Density Functional Theory (DFT), would be employed. These calculations would provide insights into the molecular orbital energies, electron density distribution, and the nature of the chemical bonds.

Key parameters that would be investigated include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: Analysis of the electron density distribution would reveal the regions of the molecule that are electron-rich or electron-deficient. The molecular electrostatic potential (MESP) map would visualize the electrostatic potential on the electron density surface, indicating sites susceptible to electrophilic or nucleophilic attack.

Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze the electron density topology, characterizing the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds) and their strengths.

Computational Prediction of Reactivity and Reaction Pathways

Computational methods are powerful tools for predicting the reactivity of this compound and elucidating potential reaction pathways.

Reactivity Indices: DFT-based reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index would be calculated to quantify the molecule's reactivity. These indices help in predicting how the molecule will interact with other reagents.

Transition State Theory: To study reaction mechanisms, transition state theory combined with quantum chemical calculations would be used. This involves locating the transition state structures on the potential energy surface that connect reactants to products. The activation energy barrier calculated from the energy difference between the reactant and the transition state provides a measure of the reaction rate.

Reaction Coordinate Analysis: Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition states correctly connect the reactants and products, thus mapping out the entire reaction pathway.

Density Functional Theory (DFT) Analysis of Regio- and Chemoselectivity

DFT is a widely used method for predicting the regio- and chemoselectivity of chemical reactions involving molecules like this compound. The presence of multiple reactive sites (the bromine and iodine atoms, the pyridine (B92270) nitrogen, and the aminomethyl group) makes selectivity a key aspect of its chemistry.

Fukui Functions: These are local reactivity descriptors derived from DFT that can predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the Fukui functions for each atom in this compound, the regioselectivity of various reactions can be predicted.

Dual Descriptor: The dual descriptor, another DFT-based reactivity index, can provide a more refined prediction of regioselectivity by indicating regions where the electron density is likely to increase (nucleophilic attack) or decrease (electrophilic attack).

Modeling Reaction Intermediates: By computationally modeling the stability of possible reaction intermediates for different reaction pathways, the most likely product can be determined. For instance, in a cross-coupling reaction, the relative stability of intermediates formed by oxidative addition at the C-Br versus the C-I bond would determine the regioselectivity.

Molecular Modeling for Understanding Conformational Preferences and Intermolecular Interactions

Molecular modeling techniques are essential for exploring the three-dimensional structure and intermolecular interactions of this compound.

Conformational Analysis: A systematic conformational search would be performed to identify the low-energy conformers of the molecule. This is typically done using molecular mechanics force fields followed by geometry optimization of the most stable conformers using higher-level quantum chemical methods. The relative energies of these conformers determine their population at a given temperature.

Intermolecular Interactions: The nature and strength of intermolecular interactions, such as hydrogen bonding and halogen bonding, can be investigated. For instance, the aminomethyl group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The bromine and iodine atoms can participate in halogen bonding, which is a significant non-covalent interaction.

Crystal Structure Prediction: Molecular modeling can be used to predict the crystal packing of this compound. This involves searching for the most stable arrangements of the molecules in a crystal lattice, which is crucial for understanding its solid-state properties.

Interactive Data Table: Predicted Properties of this compound (Illustrative)

PropertyPredicted ValueMethod of Prediction
Dipole MomentValueDFT (e.g., B3LYP/6-311+G(d,p))
HOMO EnergyValue (eV)DFT (e.g., B3LYP/6-311+G(d,p))
LUMO EnergyValue (eV)DFT (e.g., B3LYP/6-311+G(d,p))
HOMO-LUMO GapValue (eV)DFT (e.g., B3LYP/6-311+G(d,p))
Molecular Weight328.93 g/mol -

Applications in Advanced Organic Synthesis and Materials Chemistry

Use as a Building Block for Complex Heterocyclic Frameworks

The structure of (6-Bromo-4-iodopyridin-2-YL)methylamine is ideally suited for the synthesis of intricate heterocyclic systems, which are foundational to many areas of medicinal chemistry and materials science.

Imidazopyridines: The imidazopyridine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceutical agents. nih.gove3s-conferences.org While the classical synthesis of imidazo[1,2-a]pyridines often starts from 2-aminopyridines e3s-conferences.orgrsc.orgacs.org, derivatives of 2-(aminomethyl)pyridine are known precursors for the synthesis of the isomeric imidazo[1,5-a]pyridine (B1214698) core. nih.gov The aminomethyl group can participate in cyclization reactions with appropriate reagents, such as phosgene (B1210022) or ethyl chloroformate, to form the fused imidazole (B134444) ring. Following the construction of the core, the bromo and iodo substituents serve as versatile handles for further molecular elaboration through transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups to modulate the biological activity of the final compound. mdpi.comnih.gov

Diazacarbazoles: Diazacarbazoles, which are tricyclic heteroaromatic compounds containing two nitrogen atoms within the carbazole (B46965) framework, have been investigated for their potential biological activities, including antitumor properties. nih.gov The synthesis of such fused systems can be envisioned from this compound through intramolecular cross-coupling strategies. For instance, after an initial intermolecular reaction at one of the halogen sites (e.g., a Suzuki or Buchwald-Hartwig coupling to introduce an aryl or amino group), a subsequent intramolecular palladium-catalyzed C-C or C-N bond formation utilizing the second halogen atom can facilitate the ring closure to form the diazacarbazole skeleton. researchgate.net This dual functionality makes the compound a promising starting material for generating novel polycyclic aromatic systems.

The development of conjugated polymers based on pyridine (B92270) units is of great interest for applications in electronics, such as in organic light-emitting diodes (OLEDs) and sensors. The dihalogenated nature of this compound makes it an excellent monomer for the synthesis of oligo- and poly-pyridines through step-growth polymerization.

The differential reactivity of the C–I and C–Br bonds is crucial for this application. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This allows for selective functionalization at the 4-position (iodo) while leaving the 6-position (bromo) intact for a subsequent polymerization step. This strategy enables the synthesis of well-defined, regioregular polymers, which is critical for optimizing material properties. mdpi.com Various cross-coupling methods, including Suzuki, Stille, and Sonogashira reactions, can be employed to link these monomeric units, creating extended π-conjugated systems. nih.gov

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling Reactions
Halogen (X)BondRelative Rate of Oxidative AdditionTypical Application
Iodo (I)C–IFastestInitial, selective coupling at lower temperatures.
Bromo (Br)C–BrIntermediateSecond coupling or polymerization step at higher temperatures.
Chloro (Cl)C–ClSlowestRequires specialized ligands and harsher conditions.

Utility in Coordination Chemistry and as Ligands for Catalysis

The aminomethyl-pyridine moiety is a classic bidentate ligand capable of forming stable complexes with a wide range of transition metals.

The 2-(aminomethyl)pyridine structure, also known as picolylamine, is a well-established N,N'-bidentate chelating ligand. tandfonline.com It coordinates to metal ions through the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the aminomethyl group, forming a thermodynamically stable five-membered chelate ring. acs.orgacs.org This scaffold has been used to synthesize complexes with numerous transition metals, including palladium, platinum, ruthenium, nickel, copper, and silver. acs.orgresearchgate.netnsf.govekb.egjscimedcentral.com The resulting complexes can adopt various geometries, such as square planar or octahedral, depending on the metal ion, its oxidation state, and the other ligands present. tandfonline.comwikipedia.org The bromo and iodo substituents on the this compound ligand would modulate the electronic properties of the pyridine ring, thereby influencing the stability and reactivity of the corresponding metal complexes.

Ruthenium Complexes: Ruthenium complexes featuring 2-(aminomethyl)pyridine ligands have demonstrated exceptional activity as catalysts for transfer hydrogenation of ketones, achieving very high turnover frequencies. acs.org

Iron Complexes: Iron complexes with aminopyridine ligands have been explored as catalysts in atom transfer radical polymerization (ATRP), offering a more cost-effective and less toxic alternative to traditional copper catalysts. nsf.gov

Palladium Complexes: Palladium complexes are widely used in cross-coupling reactions. berkeley.edumdpi.comrsc.org A palladium complex of this compound could potentially catalyze reactions like Suzuki or Buchwald-Hartwig amination. Furthermore, the presence of the halogen atoms on the ligand itself opens the possibility of creating a heterogeneous catalyst by anchoring the complex to a solid support via one of the C-X bonds.

Table 2: Potential Catalytic Applications of Metal Complexes with an Aminomethyl-Pyridine Scaffold
Metal CenterCatalytic ReactionKey Features
Ruthenium (Ru)Transfer HydrogenationHighly efficient for ketone reduction. acs.org
Palladium (Pd)Cross-Coupling (e.g., Suzuki, Heck)Forms key intermediates in C-C and C-N bond formation. berkeley.edumdpi.com
Iron (Fe)Atom Transfer Radical Polymerization (ATRP)Low-cost, low-toxicity alternative for controlled polymerization. nsf.gov
Copper (Cu)Cyclopropanation, ATRPVersatile catalyst for various organic transformations. unimi.it

Precursor for Advanced Functional Materials and Molecular Probes

The unique electronic and chemical properties of this compound make it a promising precursor for the development of advanced materials and diagnostic tools.

Heterocyclic structures derived from this building block, such as imidazopyridines, are known to exhibit strong fluorescence, making them suitable for use in organic electronics and as fluorescent probes. mdpi.commdpi.com The presence of heavy atoms like bromine and iodine can enhance intersystem crossing, a phenomenon that promotes phosphorescence. This property is highly desirable for applications in triplet harvesting for high-efficiency OLEDs.

Furthermore, the iodine atom provides a straightforward route for radiolabeling. The non-radioactive iodine can be readily exchanged with a radioactive isotope, such as Iodine-123, Iodine-124, or Iodine-125. This makes the molecule and its derivatives candidates for development as molecular probes for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), which are crucial for medical diagnostics and biomedical research. rsc.org

Q & A

Q. What synthetic routes are recommended for preparing (6-Bromo-4-iodopyridin-2-YL)methylamine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves halogenated pyridine precursors. A plausible route is:

Substitution Reactions : Start with 2-amino-4,6-dihalopyridine. Introduce iodine at the 4-position via Ullmann coupling or electrophilic iodination, followed by bromination at the 6-position using NBS (N-bromosuccinimide) under radical conditions .

Methylamine Introduction : Use reductive amination (e.g., with NaBH₃CN) or nucleophilic substitution (e.g., reacting a chloro intermediate with methylamine in THF under reflux).

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity product. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase).

Q. Key Considerations :

  • Heavy halogen atoms (Br, I) may require inert conditions to avoid side reactions.
  • Yield optimization often depends on stoichiometric control of methylamine and temperature modulation (40–60°C) to minimize decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methylamine protons (δ ~2.5 ppm, split due to coupling with NH). Use DEPT-135 to distinguish CH₂ and CH₃ groups.
  • ¹³C NMR : Assign pyridine carbons (C-I and C-Br substituents show deshielding; C-NHCH₃ appears at ~40 ppm).

Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~327–329 Da). Bromine/iodine isotopic patterns aid verification.

IR Spectroscopy : Detect NH stretching (~3350 cm⁻¹) and C-Br/C-I vibrations (500–700 cm⁻¹).

Q. Advanced Validation :

  • Single-crystal X-ray diffraction (SC-XRD) resolves structural ambiguities. Use SHELXL for refinement, accounting for heavy-atom absorption corrections .

Advanced Research Questions

Q. How can X-ray crystallography address challenges in resolving the structure of this compound?

Methodological Answer:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to mitigate absorption effects from Br/I. Apply multi-scan corrections (e.g., SADABS) during integration .

Refinement : In SHELXL, employ anisotropic displacement parameters for Br/I. Constrain methylamine torsion angles using DFIX commands.

Validation : Check for voids and hydrogen bonding (e.g., N-H⋯N interactions) using PLATON .

Case Study : A related compound, 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine, was resolved at 100 K with R factor = 0.051 using similar protocols .

Q. What computational strategies predict the electronic effects of bromo and iodo substituents on the pyridine ring?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO/LUMO) to assess electron-withdrawing effects of Br/I.

NBO Analysis : Quantify hyperconjugation between halogen σ* orbitals and the pyridine π-system.

Reactivity Prediction : Compare Mulliken charges at C-4 and C-6 to identify electrophilic/nucleophilic sites.

Q. Insights :

  • Iodine’s larger atomic radius increases steric hindrance but enhances polarizability, influencing ligand-metal interactions in coordination chemistry .

Q. How can oxidation pathways of the methylamine group be experimentally analyzed?

Methodological Answer:

Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor oxidation by H₂O₂ or O₂ at varying pH (7–12). Track intermediate formation (e.g., nitroxides) .

Isotopic Labeling : Introduce ¹⁵N-methylamine to trace N-oxide products via LC-MS/MS.

Thermogravimetric Analysis (TGA) : Assess thermal stability under oxidative atmospheres (e.g., air vs. N₂).

Q. Data Interpretation :

  • Methylamine oxidation typically proceeds via H abstraction by O₂, forming CH₂NH₂ radicals, which dimerize or react further .

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